2-Amino-4,6-dimethoxybenzamide
Overview
Description
2-Amino-4,6-dimethoxybenzamide is an organic compound with the molecular formula C9H12N2O3. It is a white crystalline solid that is sparingly soluble in water. This compound belongs to the class of benzamides and is characterized by the presence of amino and methoxy groups attached to a benzene ring.
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds to which 2-amino-4,6-dimethoxybenzamide belongs, have been widely used in various fields such as medicine, industry, biology, and potential drug industries .
Mode of Action
It’s known that the compound can be deprotonated quite easily because the conjugated base is stabilized by resonance . This allows it to act as a nucleophile, attacking other molecules .
Result of Action
Some benzamide compounds have shown antioxidant, antibacterial, anti-fungal, anti-hsv, analgesic, and anti-inflammatory activities .
Action Environment
It’s known that the synthesis process of similar compounds requires anhydrous operation, which affects the stability of industrial synthesis .
Biochemical Analysis
Biochemical Properties
2-Amino-4,6-dimethoxybenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antioxidant and antibacterial activities . The compound interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative damage in cells. Additionally, this compound can bind to bacterial cell wall proteins, disrupting their function and leading to antibacterial effects.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules such as MAPK and PI3K, leading to altered cell proliferation and apoptosis rates . Furthermore, this compound can influence gene expression by acting as a transcriptional regulator, either upregulating or downregulating specific genes involved in stress responses and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit the activity of certain proteases, thereby preventing protein degradation . Additionally, this compound can interact with DNA, leading to changes in gene expression patterns. These interactions are mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound’s binding to its targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures . Over time, the degradation products of this compound can accumulate, potentially leading to altered cellular effects. Long-term studies have shown that continuous exposure to the compound can result in adaptive cellular responses, such as increased expression of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative damage at high concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of reactive metabolites . These metabolites can further interact with cellular macromolecules, potentially leading to cytotoxic effects. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which facilitates its distribution to various cellular compartments. The compound’s distribution is also influenced by its lipophilicity, which allows it to accumulate in lipid-rich tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be found in the cytoplasm, nucleus, and mitochondria . The compound’s localization is directed by targeting signals and post-translational modifications, such as phosphorylation and acetylation. In the nucleus, this compound can interact with transcription factors and DNA, influencing gene expression. In the mitochondria, the compound can modulate mitochondrial function by affecting the activity of respiratory chain enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dimethoxybenzamide can be achieved through various methods. One common method involves the reaction of 2,4,6-trimethoxybenzaldehyde with ammonia to form 2-amino-4,6-dimethoxybenzaldehyde, which is then converted to this compound through a series of reactions involving halogenation, cyanation, and hydration .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of protecting groups and directing groups to enhance the selectivity and efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-dimethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
2-Amino-4,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-dimethoxybenzamide
- 2-Amino-3,5-dimethoxybenzamide
- 2-Amino-4,6-dimethoxybenzoic acid
Uniqueness
2-Amino-4,6-dimethoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-4,6-dimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,10H2,1-2H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDUYZHWQMMNCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605804 | |
Record name | 2-Amino-4,6-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70605804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63920-73-0 | |
Record name | 2-Amino-4,6-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70605804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4,6-dimethoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper regarding 2-amino-4,6-dimethoxybenzamide?
A1: The research paper primarily focuses on the use of this compound as a valuable building block in the synthesis of other benzamide compounds. [] This suggests that the compound itself may not be the final target of investigation but rather a crucial intermediate in synthesizing potentially bioactive molecules. The paper highlights its role in accessing a range of this compound derivatives and other benzamide compounds.
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